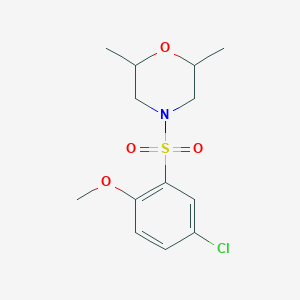

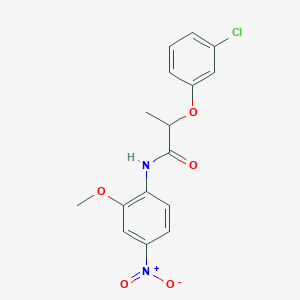

![molecular formula C19H14F3N5OS B4037718 N-methyl-N-(2-pyrazinylmethyl)-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B4037718.png)

N-methyl-N-(2-pyrazinylmethyl)-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide

Übersicht

Beschreibung

This compound is a derivative of imidazo[2,1-b]thiazole . Imidazo[2,1-b]thiazole derivatives have been highlighted as potential antiproliferative agents . They act through kinase inhibition, tubulin inhibition, and other molecular mechanisms of action .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For example, a structure-guided design of a novel series of potent pan-inhibitors of BCR-ABL, including the T315I mutation, has been reported . A key structural feature is the carbon-carbon triple bond linker which skirts the increased bulk of Ile315 side chain . Extensive SAR studies led to the discovery of development candidate 20g (AP24534), which inhibited the kinase activity of both native BCR-ABL and the T315I mutant with low nM IC (50)s, and potently inhibited proliferation of corresponding Ba/F3-derived cell lines .Molecular Structure Analysis

The molecular structure of similar compounds has been studied. A key structural feature is the carbon-carbon triple bond linker which skirts the increased bulk of Ile315 side chain .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described. A base-controlled divergent cyclization between 2-mercaptobenzimidazoles and β-CF 3 -1,3-enynes providing either trifluoromethylated or fluorinated benzo [4,5]imidazo [2,1- b ] [1,3]thiazines has been developed .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For example, the ADME profile of AP24534, a similar compound, was found to be favorable .Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

The compound N-methyl-N-(2-pyrazinylmethyl)-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide is part of a broader class of compounds that have been synthesized and investigated for their antimicrobial properties. For instance, a study by Jyothi and Madhavi (2019) focused on the synthesis of N-arylimidazo[1,2-a]pyrazine-2-carboxamides and evaluated their antimicrobial activity, demonstrating some compounds with promising results (Jyothi & Madhavi, 2019).

Antiviral Drug Discovery

In the field of antiviral drug discovery, various imidazo and triazole derivatives, closely related to this compound, have been explored. A review by De Clercq (2009) discusses the potential of these compounds in antiviral therapies, highlighting their relevance in developing new strategies for treating viral infections (De Clercq, 2009).

DNA Recognition and Gene Expression Control

Compounds containing N-methyl imidazole and N-methyl pyrrole, similar to the compound , have been investigated for their ability to recognize specific DNA sequences in the minor groove of DNA, potentially controlling gene expression. Research by Chavda et al. (2010) highlights the significance of such polyamides in treating diseases, including cancer, due to their DNA-binding properties (Chavda et al., 2010).

Antitumor Activity

Related compounds, including various thiazole derivatives, have been studied for their potential antitumor properties. A study by Shalai et al. (2021) investigated the effects of certain thiazole derivatives on cancer cells, highlighting their potential as antineoplastic agents (Shalai et al., 2021).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-methyl-N-(pyrazin-2-ylmethyl)-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F3N5OS/c1-26(9-14-8-23-5-6-24-14)17(28)16-11-29-18-25-15(10-27(16)18)12-3-2-4-13(7-12)19(20,21)22/h2-8,10-11H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNELAYAEPORBMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=NC=CN=C1)C(=O)C2=CSC3=NC(=CN23)C4=CC(=CC=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F3N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

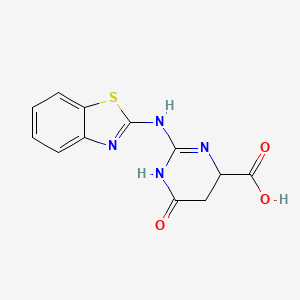

![N-benzyl-4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzamide (non-preferred name)](/img/structure/B4037636.png)

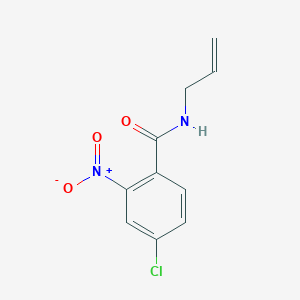

![(4-Fluorophenyl)[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]methanone](/img/structure/B4037645.png)

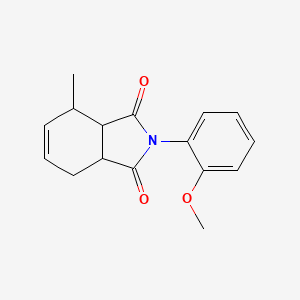

![2-[[4-(acetylsulfamoyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B4037652.png)

![2-[(4-Methoxy-2-nitrophenyl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B4037664.png)

![2-{[(4-fluorobenzyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4037668.png)

![1-[4-(4-Fluorophenyl)piperazin-1-yl]propan-1-one](/img/structure/B4037687.png)

![methyl 5'-{[(8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}-2,3'-bithiophene-4'-carboxylate](/img/structure/B4037693.png)

![Methyl 3-[(2,3,4,5,6-pentafluorobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B4037695.png)

![2-phenyl-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B4037701.png)